molecular formula C11H16FNO B1451899 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine CAS No. 1094760-74-3

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine

Cat. No.: B1451899
CAS No.: 1094760-74-3
M. Wt: 197.25 g/mol
InChI Key: JHFNWXZYZJGPET-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is an organic compound that belongs to the class of phenylamines It features a fluorine atom and a propoxy group attached to a phenyl ring, with an ethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-propoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-fluoro-4-propoxybenzaldehyde is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenylamines.

Scientific Research Applications

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methoxyphenyl)-ethylamine: Similar structure but with a methoxy group instead of a propoxy group.

    1-(3-Fluoro-4-ethoxyphenyl)-ethylamine: Similar structure but with an ethoxy group instead of a propoxy group.

    1-(3-Fluoro-4-butoxyphenyl)-ethylamine: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Properties

IUPAC Name

1-(3-fluoro-4-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNWXZYZJGPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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